molecular formula C41H44N6O6 B14233088 D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-24-0

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B14233088
CAS No.: 644997-24-0
M. Wt: 716.8 g/mol
InChI Key: VHBSGOCMDJAKMD-RSRXNXNWSA-N
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Description

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-alanine, D-tryptophan, D-phenylalanine, and D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like carbodiimides (e.g., DCC) and activators (e.g., HOBt).

    Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl: Similar structure but lacks one phenylalanine residue.

    D-Alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine: Similar structure but with a different sequence of amino acids.

Uniqueness

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties compared to other peptides.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

644997-24-0

Molecular Formula

C41H44N6O6

Molecular Weight

716.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H44N6O6/c1-26(44-38(49)32(42)21-27-13-5-2-6-14-27)37(48)45-35(24-30-25-43-33-20-12-11-19-31(30)33)40(51)46-34(22-28-15-7-3-8-16-28)39(50)47-36(41(52)53)23-29-17-9-4-10-18-29/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,49)(H,45,48)(H,46,51)(H,47,50)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1

InChI Key

VHBSGOCMDJAKMD-RSRXNXNWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@@H](CC5=CC=CC=C5)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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